3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide
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Overview
Description
3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C15H20BrNO3. It is a benzamide derivative characterized by the presence of a bromine atom at the 3-position, a cyclohexyl group attached to the nitrogen atom, and two methoxy groups at the 2- and 6-positions of the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and cyclohexylamine.
Bromination: The 2,6-dimethoxybenzoic acid is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the cyclohexylamine moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis will produce 2,6-dimethoxybenzoic acid and cyclohexylamine .
Scientific Research Applications
3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: The methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxybenzamide: Lacks the bromine atom and cyclohexyl group, resulting in different chemical and biological properties.
3-bromo-2,6-dimethoxybenzamide: Similar structure but without the cyclohexyl group.
N-cyclohexyl-2,6-dimethoxybenzamide: Similar structure but without the bromine atom
Uniqueness
3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide is unique due to the combination of the bromine atom, cyclohexyl group, and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H20BrNO3 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
3-bromo-N-cyclohexyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H20BrNO3/c1-19-12-9-8-11(16)14(20-2)13(12)15(18)17-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
QPFQDRFMDIUIFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
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